Bergamottin

Catalog No.
S624664
CAS No.
7380-40-7
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bergamottin

CAS Number

7380-40-7

Product Name

Bergamottin

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+

InChI Key

DBMJZOMNXBSRED-OQLLNIDSSA-N

SMILES

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C

Synonyms

5-geranoxypsoralen, 8-geranyloxypsoralen, bergamottin

Canonical SMILES

CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C

Anti-Cancer Properties

Studies suggest bergamottin possesses anti-cancer properties, potentially offering benefits in cancer prevention and treatment. Research has shown its effectiveness in inhibiting the growth and proliferation of various cancer cell lines, including skin, leukemia, lung, and myeloma []. The mechanism of action is believed to involve multiple pathways, including:

  • Inducing cell death: Bergamottin can trigger apoptosis, a form of programmed cell death, in cancer cells [].
  • Suppressing cell proliferation: It may interfere with signaling pathways crucial for cancer cell growth and division [].
  • Enhancing the effects of chemotherapy: Bergamottin has shown potential in increasing the sensitivity of cancer cells to conventional chemotherapy drugs [].

Bergamottin, also known as 5-geranoxypsoralen, is a naturally occurring furanocoumarin primarily found in the pulp and peel of citrus fruits, especially grapefruit and bergamot orange. It was first isolated in 1937 from bergamot oil by researchers Ernst Späth and Paul Kainrath at the University of Vienna. Chemically, bergamottin has the molecular formula C21H22O4C_{21}H_{22}O_{4} and is characterized by a linear structure with a furan ring fused to a coumarin moiety, along with a side chain derived from geraniol .

The mechanism of action of bergamottin depends on the specific context. Here are two key areas of research:

  • Anti-Cancer Activity: Studies suggest bergamottin may inhibit cancer cell growth and proliferation through various mechanisms. It might downregulate androgen receptor signaling in prostate cancer cells and induce cell cycle arrest in other cancer cell lines [, ].
  • CYP3A4 Inhibition: Bergamottin binds to and inhibits the CYP3A4 enzyme, leading to decreased metabolism of certain drugs. This can significantly increase their blood levels and potentially cause adverse effects [, ].
Primarily due to its functional groups. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibition prevents the oxidative metabolism of numerous drugs, leading to increased drug concentrations in the bloodstream. For instance, when co-administered with medications like statins (e.g., lovastatin and atorvastatin), bergamottin can significantly elevate their plasma levels, which can enhance therapeutic effects but also increase the risk of adverse effects .

Bergamottin exhibits several biological activities, most notably its role as an inhibitor of cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of various drugs, making it a significant compound in pharmacology. Additionally, bergamottin has been studied for its potential antiviral properties; it has shown efficacy against the Junin virus in vitro by interfering with viral entry into host cells . Furthermore, it possesses antioxidant properties and may have implications in cancer treatment as a natural anti-cancer agent .

The biosynthesis of bergamottin begins with the shikimate pathway, leading to the formation of demethylsuberosin through the alkylation of umbelliferone. This process involves several enzymatic steps:

  • Alkylation of Umbelliferone: Initiated by dimethylallyl pyrophosphate.
  • Cyclization to Marmesin: Catalyzed by cytochrome P450 monooxygenase.
  • Formation of Psoralen: Through further modifications.
  • Methylation to Bergapten: Using S-adenosyl methionine.
  • Final Step: Attachment of geranyl pyrophosphate to form bergamottin .

Bergamottin's primary applications are in pharmacology due to its ability to inhibit drug metabolism via cytochrome P450 enzymes. This property is particularly useful for enhancing the bioavailability of certain medications that are otherwise rapidly metabolized. Additionally, its potential antiviral activity positions it as a candidate for further research in therapeutic applications against viral infections . In traditional medicine, it is recognized for its antioxidant properties.

Numerous studies have documented the interactions between bergamottin and various medications. The "grapefruit juice effect" is well-known; it describes how bergamottin can significantly alter the metabolism of drugs such as felodipine and midazolam by inhibiting CYP3A4 activity. This interaction can lead to increased drug concentrations and potential toxicity if not managed properly . Research has also indicated that bergamottin affects not only CYP3A4 but may also influence other enzymes like CYP1A1/2 in different species .

Bergamottin is part of a larger family of furanocoumarins that share similar structural characteristics but differ in their biological activities and potencies.

Compound NameStructure TypeKey ActivitySource
DihydroxybergamottinFuranocoumarinInhibitor of CYP3A4Grapefruit
PsoralenFuranocoumarinPhotosensitizerVarious plants
AngelicinAngular furanocoumarinAntimicrobialVarious plants
BergaptenFuranocoumarinAntioxidantBergamot

Uniqueness: Bergamottin is unique among these compounds due to its specific inhibitory action on CYP3A4 and its presence in grapefruit, which leads to significant drug interactions not observed with other furanocoumarins like psoralen or angelicin . Its dual role as both an inhibitor and potential therapeutic agent distinguishes it within this class of compounds.

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

338.15180918 g/mol

Monoisotopic Mass

338.15180918 g/mol

Heavy Atom Count

25

Melting Point

59-61°C

UNII

JMU611YFRB

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 88 of 90 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bergamottin
Magnesium_levulinate

Dates

Modify: 2024-02-20

Explore Compound Types